molecular formula C18H18N4 B8550369 N1,N4-bis(4-aminophenyl)-1,4-benzenediamine CAS No. 4958-10-5

N1,N4-bis(4-aminophenyl)-1,4-benzenediamine

Cat. No.: B8550369
CAS No.: 4958-10-5
M. Wt: 290.4 g/mol
InChI Key: DWJXWSIJKSXJJA-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- is a chemical compound with the molecular formula C18H18N4. It is also known by its IUPAC name, N1-(4-(4-aminophenylamino)phenyl)benzene-1,4-diamine. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with nitrobenzene, followed by reduction of the nitro group to form the desired diamine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- undergoes various chemical reactions, including:

Major products formed from these reactions include substituted benzenediamines and quinone derivatives, which have applications in dyes and pigments .

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological experiments.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The amino groups in the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in different chemical environments .

Comparison with Similar Compounds

Properties

CAS No.

4958-10-5

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

4-N-[4-(4-aminoanilino)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C18H18N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,21-22H,19-20H2

InChI Key

DWJXWSIJKSXJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ferric chloride hexahydrate 5.4 g (0.02 mole) was dissolved in 20 ml 0.1 M HCl at room temperature. The tetraaniline in the leucoemeraldine oxidation state from Example 3 above 3.66 g (0.01 mole) was suspended in 250 ml 0.1 M HCl solution with magnetic stirring for 0.5 hours at room temperature. The ferric chloride solution was added very quickly (within 1~2 seconds) to the tetraaniline suspension with strong stirring. The suspension was then stirred magnetically for 2 hours. The reaction mixture was filtered, washed and neutralized following the general procedure described herein.
[Compound]
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Ferric chloride hexahydrate
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5.4 g
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Example 3
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ferric chloride
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Synthesis routes and methods II

Procedure details

About 5.0 g of the tetraaniline in the emeraldine oxidation state synthesized in Example 2 was dissolved in 250 ml ethanol. 10 ml of anhydrous hydrazine was added with constant magnetic stirring. The reaction system was stirred for about 2 hours. The blue precipitate was collected by vacuum filtration and washed with 100 ml cold ethanol in 3 portions. The precipitate was suspended in 700 ml ethanol containing 1 ml of phenylhydrazine which was heated to reflux for 0.5 hours. The heat was removed and about 2.5 g of active carbon was added. The suspension was heated to reflux for another 0.5 hours and then was filtered hot by vacuum filtration and the filtrate was cooled in an ice bath. The off white precipitate was collected by vacuum filtration and washed with 50 ml cold ethanol and dried under dynamic vacuum. This precipitate was readily oxidized to, or approaching, the emeraldine oxidation state by air, especially if wet or in solution. Hence, minimum exposure to air is necessary in order to obtain the tetramer in the leucoemeraldine oxidation state. The dried precipitate was ground and stored in a dark bottle under Argon in a refrigerator. The yield was 3.5 g or 70%. A typical analysis for the tetraaniline in the leucoemeraldine oxidation state C24H22N4 was C: 78.38; H: 6.02; N: 15.28, total 99.68%. Calculated, C: 78.68; H: 6.05; N: 15.29. Mass spectrum (CI): 367 (MH+ /e). 1H NMR (DMSO): 7.66 (s,1), 7.42 (s,1), 7.15 (s,1), 7.12 (t,2), 6.88 (m,12), 6.65 (t,1), 6.52 (d,2) and 4.63 (s,2). 13C NMR (DMSO): 145.7, 142.6, 139.9, 139.8. 135.1, 134.1, 133.5, 129.0, 121.0, 120.5, 119.6, 117.7, 116.3, 115.9, 114.9 and 114.4 (TMS std.). These data are in agreement with the proposed structure, and are presented in FIG. 3 where it is identified as "B."
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5 g
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250 mL
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